(4-Aminobutyl)(benzyloxy)amine

Description

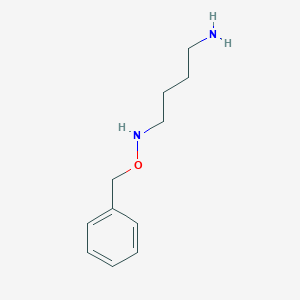

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-phenylmethoxybutane-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c12-8-4-5-9-13-14-10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGOOVMQKQHART-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CONCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501289767 | |

| Record name | N1-(Phenylmethoxy)-1,4-butanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737713-33-6 | |

| Record name | N1-(Phenylmethoxy)-1,4-butanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=737713-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1-(Phenylmethoxy)-1,4-butanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 4 Aminobutyl Benzyloxy Amine

Nucleophilic Reactivity of the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine confers nucleophilic character to this functional group, enabling it to react with a range of electrophilic species.

The secondary amine of (4-Aminobutyl)(benzyloxy)amine can readily undergo acylation reactions with various acylating agents to form N-substituted amides. This transformation is a common method for introducing an acyl group onto an amine.

The reaction typically proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent, such as an acyl chloride, to form a tetrahedral intermediate. Subsequent elimination of a leaving group, like a chloride ion, results in the formation of the stable amide bond. chemguide.co.ukchemguide.co.uk The general reaction is illustrated below:

Reaction Scheme: Acylation of this compound

Where R can be an alkyl or aryl group.

A variety of acylating agents can be employed for this transformation, each with its own reactivity and substrate scope. Common examples are listed in the table below.

| Acylating Agent | Description |

| Acyl Chlorides | Highly reactive, often requiring a base to neutralize the HCl byproduct. google.com |

| Acid Anhydrides | Less reactive than acyl chlorides, with the corresponding carboxylic acid as a byproduct. |

| Carboxylic Acids | Require the use of coupling agents (e.g., carbodiimides) to activate the carboxylic acid. nih.gov |

| Esters | Generally less reactive and may require forcing conditions or catalysis. |

The choice of solvent and reaction temperature can influence the rate and yield of the acylation reaction. Common solvents include aprotic solvents like tetrahydrofuran (B95107) or dichloromethane. The reaction is often carried out at room temperature, but heating may be necessary for less reactive acylating agents. google.com

The secondary amine of this compound can also act as a nucleophile in reactions with alkylating agents, such as alkyl halides, leading to the formation of tertiary amines. This reaction proceeds via a nucleophilic substitution mechanism (SN2). wikipedia.org

A significant challenge in the alkylation of amines is the potential for overalkylation. The product of the initial alkylation, a tertiary amine, can still be nucleophilic and react further with the alkylating agent to form a quaternary ammonium (B1175870) salt. wikipedia.org

Reaction Scheme: Alkylation of this compound

Where R is an alkyl group and X is a halide.

Careful control of reaction conditions, such as the stoichiometry of the reactants and the reaction temperature, can help to minimize overalkylation and favor the formation of the desired tertiary amine. The table below summarizes various electrophiles used in amine alkylation.

| Electrophile | Description |

| Alkyl Halides (R-X) | Common alkylating agents, with reactivity order I > Br > Cl. |

| Sulfonates (R-OSO₂R') | Good leaving groups, making them effective alkylating agents. |

| Epoxides | Ring-opening by the amine nucleophile results in β-hydroxyamines. |

| Alcohols | Can be used as alkylating agents under specific catalytic conditions (e.g., borrowing hydrogen catalysis). organic-chemistry.org |

Modern synthetic methods have been developed to achieve selective mono-alkylation of amines, often employing specific catalysts or protecting group strategies to avoid the formation of quaternary ammonium salts. amazonaws.comresearchgate.net

While primary amines readily react with aldehydes and ketones to form stable Schiff bases (imines), secondary amines like this compound cannot form a neutral imine product through a simple condensation reaction. However, they can react with carbonyl compounds to form an iminium ion, which is a positively charged species with a C=N double bond.

The reaction involves the initial nucleophilic attack of the secondary amine on the carbonyl carbon, followed by dehydration to form the iminium ion. This process is often reversible and acid-catalyzed.

Reaction Scheme: Iminium Ion Formation

Where R can be hydrogen, alkyl, or aryl groups.

The formation of Schiff bases is a common reaction for the primary amine precursor of this compound. The reaction of a primary amine with an aldehyde or ketone proceeds via a nucleophilic addition to form a hemiaminal intermediate, which then eliminates a molecule of water to yield the imine. ajgreenchem.comsemanticscholar.org

| Carbonyl Compound | Reactivity |

| Aldehydes | Generally more reactive than ketones towards nucleophilic attack by amines. |

| Ketones | Less reactive than aldehydes due to steric hindrance and electronic effects. |

The synthesis of Schiff bases is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, often with the removal of water to drive the equilibrium towards the product. semanticscholar.org

Reactions Involving the Benzyloxy Group

The benzyloxy group in this compound is also susceptible to chemical transformations, primarily involving the cleavage of the benzyl-oxygen bond or reactions at the benzylic carbon.

The benzyloxy group is a commonly used protecting group for amines and alcohols because it can be readily removed under mild conditions by catalytic hydrogenolysis. This reaction involves the cleavage of the C-O bond of the benzyloxy group with the addition of hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). commonorganicchemistry.com The products of this reaction are the deprotected amine and toluene.

Reaction Scheme: Hydrogenolytic Cleavage

This deprotection method is highly efficient and chemoselective, often proceeding in high yields. nih.govresearchgate.net The reaction is typically carried out at room temperature and atmospheric pressure of hydrogen. commonorganicchemistry.com

| Catalyst | Hydrogen Source | Description |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | The most common and versatile catalyst for hydrogenolysis. commonorganicchemistry.comnih.gov |

| Palladium Hydroxide on Carbon (Pearlman's Catalyst) | Hydrogen Gas (H₂) | A more active catalyst, often used for more resistant substrates. researchgate.net |

| Palladium on Carbon (Pd/C) | Ammonium Formate (HCOONH₄) | A catalytic transfer hydrogenolysis method that avoids the use of flammable hydrogen gas. semanticscholar.org |

| Amphiphilic Polymer-Supported Nano-Palladium | Tetrahydroxydiboron (B₂(OH)₄) | Allows for the reaction to be carried out in water. researchgate.net |

The choice of catalyst and hydrogen source can be tailored to the specific substrate and the presence of other functional groups in the molecule. For instance, catalytic transfer hydrogenolysis offers a safer alternative to using hydrogen gas. semanticscholar.org

The benzylic carbon of the benzyloxy group is activated towards oxidation due to its proximity to the aromatic ring. Strong oxidizing agents can cleave the benzylic C-H bonds and the adjacent C-O bond, leading to the formation of a carboxylic acid. libretexts.org

For instance, treatment of an alkylbenzene with hot potassium permanganate (B83412) (KMnO₄) or chromic acid results in the oxidation of the alkyl side chain to a carboxylic acid, regardless of the length of the alkyl chain, as long as there is at least one benzylic hydrogen. chemistry.coachmasterorganicchemistry.com A similar transformation can be expected for the benzyloxy group of this compound, which would likely lead to the formation of benzoic acid and the cleavage of the benzyloxy moiety.

| Oxidizing Agent | Conditions | Expected Product |

| Potassium Permanganate (KMnO₄) | Hot, alkaline solution | Benzoic acid |

| Chromic Acid (H₂CrO₄) | Acidic solution | Benzoic acid |

| Ruthenium Tetroxide (RuO₄) | Mild conditions | Can lead to aldehydes or ketones if carefully controlled. |

The mechanism of these oxidations is complex and can involve radical intermediates. The presence of the heteroatom in the benzyloxyamine might influence the reaction pathway and product distribution compared to a simple alkylbenzene. Milder and more selective oxidizing agents could potentially lead to functionalization at the benzylic position without complete cleavage, for example, forming a benzaldehyde (B42025) derivative.

Stereochemical Considerations in Reactions Involving this compound

Control of Chirality in Derivative Synthesis

There is a lack of specific literature detailing the synthesis of chiral derivatives starting from this compound where a new stereocenter is introduced and its configuration is controlled. In principle, the primary amine group of this compound could be a handle for introducing chirality. For instance, reaction with a chiral auxiliary, followed by diastereoselective transformations and subsequent removal of the auxiliary, is a common strategy for obtaining chiral amines. However, no published examples of this approach specifically for this compound were identified.

Another potential route to chiral derivatives would be through asymmetric catalysis, where a prochiral substrate derived from this compound is transformed into a chiral product. Examples could include asymmetric reduction of an imine formed from the amine or asymmetric alkylation. Again, the scientific literature lacks specific examples and data for these transformations involving this compound.

Diastereoselectivity and Enantioselectivity in Transformations

Information regarding the diastereoselectivity and enantioselectivity of reactions where this compound itself acts as a chiral reagent or substrate is also scarce. If the molecule were already chiral (for example, if the butyl chain contained a stereocenter), its inherent chirality could influence the stereochemical outcome of subsequent reactions. This phenomenon, known as substrate-controlled diastereoselectivity, is a fundamental concept in stereoselective synthesis. However, without specific examples of such reactions, any discussion remains theoretical.

Similarly, there are no available studies on the enantioselective reactions of this compound, for instance, in kinetic resolutions where one enantiomer of a racemic form of the amine reacts faster than the other with a chiral reagent.

Application of 4 Aminobutyl Benzyloxy Amine As a Synthetic Building Block in Complex Molecule Synthesis

Integration into Natural Product Synthesis

The unique arrangement of functional groups in (4-Aminobutyl)(benzyloxy)amine makes it a valuable precursor for constructing key fragments of intricate natural products. The O-benzyl group provides a stable protecting group for the hydroxylamine (B1172632) moiety, which can be removed under specific conditions, typically hydrogenolysis, to reveal the reactive hydroxamic acid or hydroxylamine functionality at a late stage in a synthetic sequence.

Siderophores are high-affinity iron-chelating compounds produced by microorganisms. Desferrioxamine B, a linear hydroxamate-based siderophore, is an essential medicine used to treat iron overload. The total synthesis of Desferrioxamine B relies on the assembly of repeating monomer units containing N-hydroxyamino groups.

This compound, or more commonly its five-carbon homologue and related derivatives, represents the core structure for these monomers. In a modular approach to the total synthesis of Desferrioxamine B, protected building blocks derived from O-benzylhydroxylamine are crucial. glpbio.comcrsubscription.comnih.gov For instance, a synthetic route may begin with tert-butyl (5-((benzyloxy)amino)pentyl)carbamate, which is then acylated with succinic anhydride to produce a key monomer precursor, 4-((benzyloxy)(5-((tert-butoxycarbonyl)amino)pentyl)amino)-4-oxobutanoic acid. glpbio.com This precursor can then be coupled with another amine-containing fragment, such as N-(5-Aminopentyl)-N-(benzyloxy)acetamide, through standard amide bond formation. glpbio.com By repeating these coupling steps and finally removing the benzyl (B1604629) and other protecting groups, the final Desferrioxamine B molecule is assembled. glpbio.comcrsubscription.comnih.gov

Earlier synthetic strategies also highlight the centrality of this structural motif, starting with precursors like O-protected N-(4-cyanobutyl)hydroxylamine, which is subsequently reduced to the corresponding amine and elongated. tsijournals.com The benzyloxyamine group is therefore integral to forming the hydroxamic acid moieties that are essential for the iron-chelating function of the siderophore.

| Key Intermediate/Building Block | Role in Synthesis | Reference |

| tert-butyl (5-((benzyloxy)amino)pentyl)carbamate | Initial protected diamine building block | glpbio.com |

| 4-((benzyloxy)(5-((tert-butoxycarbonyl)amino)pentyl)amino)-4-oxobutanoic acid | Monomer precursor after acylation with succinic anhydride | glpbio.comnih.gov |

| N-(5-Aminopentyl)-N-(benzyloxy)acetamide | Coupling partner for chain elongation | glpbio.com |

| O-protected N-(4-cyanobutyl)hydroxylamine | Precursor to the amine building block in earlier syntheses | tsijournals.com |

Squalamine is a polycationic aminosterol natural product isolated from the dogfish shark, known for its broad-spectrum antimicrobial and anti-angiogenic properties. Its structure consists of a steroid nucleus linked to a spermidine polyamine chain at the C-7 position. The synthesis of squalamine and its analogues is a key area of research aimed at developing new therapeutic agents.

While the reviewed scientific literature does not describe the direct use of this compound in the synthesis of squalamine derivatives, the general synthetic strategies for these molecules rely heavily on the conjugation of polyamines to a steroid scaffold. This compound represents a protected diamine building block, a foundational element of the polyamine class. Synthetic approaches to squalamine mimics often involve the reductive amination of a ketone on the steroid core with a suitable polyamine. For example, progesterone can be reacted with various polyamines in the presence of a reducing agent to create diverse 3,20-diamino- and polyaminosteroid analogues.

The creation of these analogues involves attaching various polyamine side chains to different positions of the sterol core to modulate biological activity. This demonstrates that bifunctional amine building blocks are fundamental to this field of research. The this compound structure, with its differentially protected amines, is characteristic of the type of reagent that could be employed for the controlled, stepwise assembly of more complex polyamine chains before their attachment to a steroid or triterpene backbone.

Development of Amine-Functionalized Scaffolds for Chemical Libraries

The bifunctional nature of this compound makes it an attractive scaffold for the construction of combinatorial chemical libraries. The two distinct amine functionalities—a primary amine and a protected hydroxylamine—allow for orthogonal chemical reactions, enabling the systematic diversification of the molecule.

In combinatorial chemistry, scaffolds are core molecular structures upon which a variety of substituents are placed to generate a large library of related compounds. This compound can serve as such a scaffold. The primary amine can be functionalized through reactions like acylation, reductive amination, or arylation. Subsequently, the benzyl protecting group can be removed from the hydroxylamine, and the newly revealed functionality can be reacted with a different set of building blocks, such as carboxylic acids to form hydroxamates. This two-step diversification strategy allows for the rapid generation of a large and diverse set of molecules from a single, simple core. Building blocks containing the benzyloxyamine moiety are utilized in the synthesis of various biologically active compounds, including antibiotic derivatives.

| Functional Group | Potential Diversification Reactions | Resulting Moiety |

| Primary Amine (-NH₂) | Acylation, Sulfonylation, Reductive Amination, Arylation | Amide, Sulfonamide, Secondary/Tertiary Amine |

| Benzyloxyamine (-ONH-Bn) | Deprotection (e.g., Hydrogenolysis) | Hydroxylamine (-ONH₂) |

| Resulting Hydroxylamine | Acylation, Formation of Oximes | Hydroxamic Acid, Oxime |

In solid-phase organic synthesis (SPOS), linkers are crucial molecules that attach the substrate to an insoluble resin support. This compound is well-suited for use as a linker or as part of a linker strategy. One of the amine functionalities can be used to anchor the molecule to the solid support, while the other remains free for the synthesis and subsequent diversification of the target compound. For example, the primary amine could be attached to a resin (e.g., Merrifield or Wang resin), leaving the benzyloxyamine terminus available for reaction in solution. After the desired chemical modifications, the target molecule can be cleaved from the support. The benzyloxyamine group itself is a key component in some specialized linkers, such as the Benzyloxy Dimethoxytrityl Amine (BDMTA) Resin, which has been used in solid-phase peptide synthesis.

Synthesis of Heterocyclic Systems and Novel Amine Derivatives

The functional groups of this compound provide reactive handles for the construction of nitrogen-containing heterocycles and other novel amine derivatives.

The primary amine can act as a nucleophile in reactions to form various heterocyclic rings. For instance, it can react with 1,3-dicarbonyl compounds to form pyrimidines or with α,β-unsaturated ketones in Michael additions, which can be followed by intramolecular cyclization.

Furthermore, the benzyloxyamine moiety is a valuable precursor for creating a range of functional groups. It can react with aldehydes and ketones to form O-benzyl oximes. The N-O bond within the benzyloxyamine group can also participate in various rearrangements and cyclization reactions. Research has shown that related O-benzoylhydroxylamine derivatives are effective reagents for the direct N-amination of existing heterocyclic compounds, demonstrating the utility of this functional group in modifying complex systems. Similarly, benzyloxyamine precursors have been used in nucleophilic aromatic substitution reactions with chloroquinolines to synthesize N-(4-(benzyloxy)benzyl)-4-aminoquinoline derivatives, which are evaluated for their antimycobacterial properties. nih.gov This highlights the potential of the benzyloxyamine motif in building complex heterocyclic frameworks.

Formation of Cyclic Amine Scaffolds

The synthesis of cyclic amines, or N-heterocycles, is a fundamental pursuit in organic chemistry due to their prevalence in pharmaceuticals and natural products. Bifunctional molecules like diamines are common starting materials for constructing these scaffolds through cyclization reactions. In principle, this compound could be utilized in intramolecular or intermolecular reactions to form heterocyclic structures. For example, reaction with a suitable dielectrophile could lead to the formation of a macrocycle or a substituted piperidine or azepane derivative.

Despite this theoretical potential, a thorough search of scientific literature reveals no specific examples or methodologies detailing the use of this compound for the formation of cyclic amine scaffolds. General strategies for N-heterocycle synthesis often involve the reaction of diamines with dihalides or the catalytic N-heterocyclization of primary amines with diols, but specific application of this particular benzyloxyamine-containing diamine is not reported.

Derivatization to Access Specific Pharmacophores and Bioisosteres

In medicinal chemistry, a pharmacophore is the essential set of steric and electronic features necessary for a molecule's biological activity. A bioisostere is a chemical substituent that can replace another group without significantly altering the biological activity. The derivatization of lead compounds is a key strategy in drug discovery to optimize properties.

The this compound molecule contains several features that could be modified:

The primary amine could be acylated, alkylated, or used as a handle to attach other molecular fragments.

The benzyloxyamine group could be deprotected to reveal the hydroxylamine, a known pharmacophore in some drug classes, or the N-O bond could be incorporated into larger structures.

However, there is no specific research available that documents the derivatization of this compound to access particular pharmacophores or to serve as a scaffold for creating bioisosteres.

Polymer Chemistry and Materials Science Applications

Diamine-containing molecules are fundamental monomers for the synthesis of step-growth polymers like polyamides and polyimides. The presence of the additional benzyloxy functionality on this compound could potentially impart unique properties to such polymers, such as altered thermal stability, solubility, or the ability for post-polymerization modification.

Incorporation into Polyimides and Polyamides

Polyamides are typically synthesized through the polycondensation of a diamine with a dicarboxylic acid (or its derivative). Polyimides are similarly formed from a diamine and a dianhydride. The use of this compound as the diamine monomer would introduce a pendant benzyloxy group along the polymer backbone. This functionality could influence inter-chain interactions, such as hydrogen bonding, and affect the material's physical properties.

A review of the literature on polymer science does not yield studies where this compound has been specifically incorporated as a monomer into polyimides or polyamides. Research in this field typically focuses on more common aliphatic or aromatic diamines.

Preparation of Cationic Polyesters and Other Functional Polymers

Functional polymers are macromolecules that possess reactive groups, allowing for the tailoring of their properties for specific applications, such as drug delivery or gene therapy. The primary amine in this compound could be protonated or quaternized to create cationic centers, which are useful for interacting with biological polyanions like DNA.

While the synthesis of cationic polymers from amine-containing monomers is a well-established field, there are no specific reports on the use of this compound for the preparation of cationic polyesters or other classes of functional polymers. The synthesis of functional polymers is an active area of research, but the application of this particular building block has not been described.

Advanced Analytical and Spectroscopic Characterization in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy would be the initial and one of the most informative experiments performed on (4-Aminobutyl)(benzyloxy)amine. The spectrum would be expected to show distinct signals for each chemically non-equivalent proton in the molecule. The chemical shift (δ) of these signals, their integration (relative number of protons), and their multiplicity (splitting pattern due to coupling with neighboring protons) would provide a wealth of structural information.

Based on the structure of this compound, the following proton environments would be anticipated:

Aromatic Protons: The five protons on the phenyl ring of the benzyl (B1604629) group would typically appear as a complex multiplet in the aromatic region of the spectrum, generally between δ 7.2 and 7.4 ppm.

Benzylic Protons: The two protons of the methylene (B1212753) group attached to the phenyl ring and the oxygen atom (-O-CH₂-Ph) would likely resonate as a singlet at approximately δ 4.5-5.0 ppm, as they are adjacent to an electronegative oxygen atom and a deshielding aromatic ring.

Alkyl Chain Protons: The protons of the four-carbon aminobutyl chain would exhibit characteristic chemical shifts and coupling patterns. The methylene group attached to the benzyloxyamino nitrogen (-N-CH₂-) would be expected at a higher chemical shift than the other methylene groups due to the influence of the adjacent nitrogen and oxygen atoms. The terminal aminomethyl group (-CH₂-NH₂) would also have a distinct chemical shift. The two central methylene groups of the butyl chain would likely appear as complex multiplets due to coupling with their neighbors.

Amine and Hydroxylamine (B1172632) Protons: The protons of the primary amine (-NH₂) and the hydroxylamine (-NH-) group would appear as broad signals that can exchange with deuterium (B1214612) oxide (D₂O). Their chemical shifts can vary depending on the solvent, concentration, and temperature.

A hypothetical ¹H NMR data table for this compound is presented below to illustrate the expected signals.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H | 7.20 - 7.40 | Multiplet | 5H |

| -O-CH₂-Ph | 4.60 - 4.80 | Singlet | 2H |

| -N-CH₂- | 2.80 - 3.00 | Triplet | 2H |

| -CH₂-NH₂ | 2.60 - 2.80 | Triplet | 2H |

| -CH₂-CH₂- | 1.50 - 1.70 | Multiplet | 4H |

| -NH₂ | Variable | Broad Singlet | 2H |

| -NH- | Variable | Broad Singlet | 1H |

This is an illustrative table based on general principles of ¹H NMR spectroscopy for similar functional groups.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the spectrum.

The expected chemical shifts for the carbon atoms would be:

Aromatic Carbons: The carbons of the phenyl ring would appear in the range of δ 125-140 ppm. The carbon attached to the benzylic methylene group (ipso-carbon) would have a different chemical shift compared to the ortho, meta, and para carbons.

Benzylic Carbon: The carbon of the -O-CH₂-Ph group would be expected around δ 70-80 ppm.

Alkyl Chain Carbons: The four carbons of the butyl chain would resonate in the aliphatic region of the spectrum, typically between δ 20-50 ppm. The carbons directly attached to the nitrogen atoms would be shifted downfield compared to the other alkyl carbons.

An illustrative ¹³C NMR data table is provided below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Phenyl-C (ipso) | 135 - 140 |

| Phenyl-C (ortho, meta, para) | 125 - 130 |

| -O-CH₂-Ph | 70 - 80 |

| -N-CH₂- | 45 - 55 |

| -CH₂-NH₂ | 35 - 45 |

| -CH₂-CH₂- | 20 - 30 |

This is an illustrative table based on general principles of ¹³C NMR spectroscopy for similar functional groups.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically through two or three bonds). This would be crucial for establishing the connectivity within the butyl chain by showing correlations between adjacent methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of each carbon signal based on the already assigned proton signals.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can be used to deduce its structure through fragmentation analysis.

ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In positive ion mode, the compound would be expected to readily form a protonated molecule, [M+H]⁺. The accurate mass of this ion, determined by high-resolution mass spectrometry (HRMS), would be used to confirm the elemental composition of the molecule. For this compound (C₁₁H₁₈N₂O), the expected monoisotopic mass is 194.1419 g/mol . Therefore, the [M+H]⁺ ion would have an m/z of approximately 195.1497.

LC-MS/MS combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This technique is invaluable for analyzing complex mixtures and for structural elucidation through controlled fragmentation of a selected precursor ion.

In an LC-MS/MS experiment, the [M+H]⁺ ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions would provide characteristic structural information. The fragmentation pattern would likely involve cleavage of the weaker bonds in the molecule.

Potential fragmentation pathways for the [M+H]⁺ ion of this compound could include:

Cleavage of the N-O bond: This is often a facile fragmentation pathway for alkoxyamines.

Loss of the benzyl group: Cleavage of the benzylic C-O bond could lead to the formation of a tropylium (B1234903) ion (m/z 91), a very common and stable fragment for benzyl-containing compounds.

Cleavage within the alkyl chain: Fragmentation of the butyl chain could also occur, leading to a series of smaller fragment ions.

An illustrative table of potential fragment ions is shown below.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

| 195.15 | 91.05 | C₇H₇• | Tropylium ion |

| 195.15 | 108.08 | C₇H₇O• | Protonated aminobutene |

| 195.15 | 88.08 | C₇H₇NO | Protonated butylamine (B146782) |

This is an illustrative table based on general principles of mass spectrometry fragmentation for compounds with similar functional groups.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a soft ionization technique used to determine the molecular weight of an analyte with high precision. In the analysis of this compound, this technique is employed to confirm its molecular mass and, by extension, its molecular formula. The analysis involves co-crystallizing the analyte with a matrix material, which absorbs the laser energy, leading to the desorption and ionization of the analyte, typically through protonation.

In a typical research setting, the MALDI-TOF MS spectrum of this compound (molecular formula C₁₁H₁₈N₂O, monoisotopic mass: 194.1419 Da) would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. uni.lu Additional adducts, such as those with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed, arising from trace amounts of salts present in the sample or matrix. uni.lu The detection of these ions at their predicted mass-to-charge ratios serves as primary evidence for the successful synthesis of the target compound.

The following table summarizes the predicted mass-to-charge ratios (m/z) for common adducts of this compound that would be targeted in a MALDI-TOF MS analysis. uni.lu

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 195.14918 |

| [M+Na]⁺ | 217.13112 |

| [M+K]⁺ | 233.10506 |

| [M+NH₄]⁺ | 212.17572 |

This data is based on theoretical predictions for C₁₁H₁₈N₂O. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum provides a molecular fingerprint by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds within the molecule.

The structure of this compound contains several key functional groups whose characteristic vibrations can be identified in an IR spectrum: a primary amine (-NH₂), a secondary amine/ether linkage (-NH-O-), an aromatic (benzene) ring, and aliphatic C-H bonds. The presence of both a primary and a secondary amine function complicates the N-H stretching region. Primary amines typically show two N-H stretching bands (symmetric and asymmetric), while secondary amines show one. libretexts.org

The expected characteristic IR absorption bands for this compound are detailed in the table below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3250 | N-H stretch | Primary Amine (-NH₂) |

| 3350-3310 | N-H stretch | Secondary Amine (-NH-) |

| 3100-3000 | C-H stretch | Aromatic Ring |

| 2960-2850 | C-H stretch | Aliphatic Chain (-CH₂-) |

| 1650-1580 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1500 & 1450 | C=C stretch in-ring | Aromatic Ring |

| 1250-1020 | C-N stretch | Aliphatic Amine |

| 1150-1085 | C-O stretch | Ether (-CH₂-O-) |

| 910-665 | N-H wag | Primary/Secondary Amine |

| 770-730 & 710-690 | C-H out-of-plane bend | Monosubstituted Benzene |

These are generalized absorption ranges; the exact peak positions can be influenced by the molecular environment.

Elemental Analysis for Empirical Formula Determination and Purity Assessment

Elemental analysis is a quantitative technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the empirical formula and serves as a crucial indicator of sample purity.

For this compound, with the molecular formula C₁₁H₁₈N₂O, the theoretical elemental composition can be calculated based on its molecular weight (194.27 g/mol ).

| Element | Symbol | Theoretical Mass % |

| Carbon | C | 68.00% |

| Hydrogen | H | 9.34% |

| Nitrogen | N | 14.42% |

| Oxygen | O | 8.23% |

Calculated based on the molecular formula C₁₁H₁₈N₂O.

Obtaining experimental results that are within ±0.4% of these theoretical values is a standard criterion in chemical research for confirming the elemental composition and high purity of a synthesized sample.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique can provide unambiguous information on bond lengths, bond angles, conformational details, and intermolecular interactions in the solid state.

To date, a single-crystal X-ray diffraction study for this compound has not been reported in the public domain. However, if a suitable single crystal of the compound or one of its salts could be grown, this technique would provide invaluable structural data. The process would involve irradiating the crystal with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov This analysis would yield a detailed electron density map, from which the exact atomic positions could be determined, thus confirming the molecular connectivity and providing insight into its stereochemistry and solid-state packing. Such a study would represent the gold standard for the structural elucidation of this molecule.

Theoretical and Computational Investigations of 4 Aminobutyl Benzyloxy Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic behavior of (4-Aminobutyl)(benzyloxy)amine. These calculations, typically employing Density Functional Theory (DFT) or ab initio methods, can elucidate the distribution of electrons within the molecule and predict its reactivity towards other chemical species.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, particularly the terminal amino group, which possesses a lone pair of electrons. This makes the amino group the most likely site for electrophilic attack. The LUMO, conversely, is likely distributed across the benzyloxy portion of the molecule, particularly the aromatic ring and the N-O bond, making these sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

| Molecule/Fragment | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) |

|---|---|---|---|

| This compound | -9.2 | 1.5 | 10.7 |

| Butylamine (B146782) | -9.8 | 2.1 | 11.9 |

| Benzyloxyamine | -9.5 | 1.8 | 11.3 |

Note: The values in the table are hypothetical and for illustrative purposes, representing typical ranges for such molecules as predicted by computational methods.

Quantum chemical calculations are invaluable for elucidating reaction mechanisms at the molecular level. For this compound, several reaction types could be investigated:

N-Alkylation: The reaction of the terminal amino group with an electrophile can be modeled to determine the transition state geometry and activation energy. This provides insight into the feasibility and kinetics of such reactions.

Oxidation: The oxidation of the amino and/or the benzyloxyamino group can be studied to predict the most likely products and the reaction pathways.

N-O Bond Cleavage: The cleavage of the N-O bond in the benzyloxyamino moiety is a potential reaction pathway under certain conditions. Computational studies can model the energetic requirements for this bond scission.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The flexibility of the butyl chain in this compound gives rise to a multitude of possible conformations. Molecular modeling and dynamics (MD) simulations are powerful tools to explore this conformational landscape.

By employing force fields, which are sets of parameters that describe the potential energy of a system of atoms, MD simulations can track the movement of atoms over time. This allows for the identification of low-energy conformers and the study of the dynamic behavior of the molecule. For this compound, key conformational variables include the dihedral angles along the butyl chain and the orientation of the benzyloxy group.

MD simulations can also be used to study intermolecular interactions. By simulating a system containing multiple molecules of this compound, or its interaction with solvent molecules or other species, insights into hydrogen bonding, van der Waals interactions, and electrostatic interactions can be gained. These interactions are critical in determining the physical properties of the compound, such as its boiling point, solubility, and crystal packing.

| Dimer Orientation | Predicted Interaction Energy (kcal/mol) | Dominant Interaction Type |

|---|---|---|

| Amino-Amino Hydrogen Bonding | -5.8 | Hydrogen Bonding |

| Benzyl (B1604629) Ring Stacking | -2.5 | π-π Stacking |

| Amino-Benzyloxyamino Interaction | -4.2 | Hydrogen Bonding/Dipole-Dipole |

Note: The values in the table are hypothetical and for illustrative purposes, representing typical interaction energies as predicted by computational methods.

Structure-Reactivity and Structure-Property Relationships Derived from Computational Studies

Computational studies can be extended to a series of analogs of this compound to establish Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). wikipedia.org By systematically modifying the structure of the molecule (e.g., by changing the length of the alkyl chain, or by introducing substituents on the benzyl group) and calculating various molecular descriptors, correlations can be established between these descriptors and the molecule's reactivity or physical properties. wikipedia.org

Commonly used molecular descriptors include:

Electronic Descriptors: HOMO/LUMO energies, partial atomic charges, dipole moment.

Steric Descriptors: Molecular volume, surface area, shape indices.

Topological Descriptors: Connectivity indices that describe the branching of the molecular skeleton.

These relationships, often expressed as mathematical equations, can be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.

Predictive Models for Synthetic Pathways and Reaction Outcomes (e.g., retrosynthesis algorithms)

Computational tools can also aid in the design of synthetic routes to this compound. Retrosynthesis algorithms, a form of artificial intelligence, can be used to break down the target molecule into simpler, commercially available starting materials. These programs utilize a vast database of chemical reactions and apply a set of rules to propose plausible disconnection strategies.

For this compound, a retrosynthesis algorithm might suggest the following disconnections:

C-N bond formation: Disconnecting the butylamine from the benzyloxyamine moiety, suggesting a reaction between a protected 4-aminobutanol and benzyloxyamine, or a related synthetic equivalent.

N-O bond formation: Disconnecting the benzyloxy group from the aminobutyl-amine, suggesting a reaction between a protected 4-aminobutylamine and a benzylating agent containing an oxygen atom.

Furthermore, predictive models for reaction outcomes can be employed to assess the feasibility of the proposed synthetic steps. These models, often based on machine learning algorithms trained on large datasets of known reactions, can predict the major product of a reaction, as well as potential side products and yields. This can help in selecting the most efficient and high-yielding synthetic route.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.